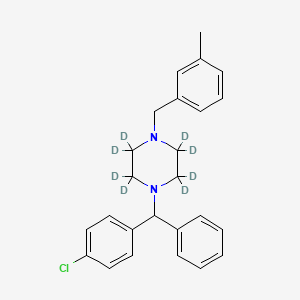
Meclizine-d8 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meclizine-d8 Dihydrochloride is a deuterated form of Meclizine Dihydrochloride, a first-generation antihistamine. It is primarily used as an internal standard for the quantification of Meclizine in various analytical applications. Meclizine itself is known for its antiemetic and antivertigo properties, commonly used to treat motion sickness and vertigo associated with vestibular system diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Meclizine-d8 Dihydrochloride involves the deuteration of Meclizine. This process typically includes the introduction of deuterium atoms into the Meclizine molecule. The deuteration process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .
Analyse Des Réactions Chimiques
Types of Reactions: Meclizine-d8 Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with modified functional groups .
Applications De Recherche Scientifique
Meclizine-d8 Dihydrochloride is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification of Meclizine.
Biology: In studies involving the pharmacokinetics and metabolism of Meclizine.
Medicine: Research on the therapeutic effects and mechanisms of action of Meclizine.
Industry: Quality control and validation of pharmaceutical formulations containing Meclizine
Mécanisme D'action
The precise mechanism by which Meclizine-d8 Dihydrochloride exerts its effects is not fully understood. it is presumed to involve the antagonism of the histamine H1 receptor. This antagonistic action inhibits histaminergic neurotransmission from the vestibular nuclei and the nucleus tractus solitarius to the chemoreceptor trigger zone and the medullary vomiting center. Additionally, Meclizine may decrease labyrinth excitability and vestibular stimulation .
Comparaison Avec Des Composés Similaires
- Buclizine Dihydrochloride
- Cyclizine
- Hydroxyzine Dihydrochloride
- Levocetirizine
Comparison: Meclizine-d8 Dihydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Compared to other similar compounds, this compound offers improved pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C25H27ClN2 |
|---|---|
Poids moléculaire |
399.0 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2 |
Clé InChI |
OCJYIGYOJCODJL-AZGHYOHESA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1CC2=CC=CC(=C2)C)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)([2H])[2H])[2H] |
SMILES canonique |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


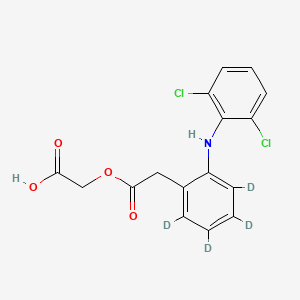
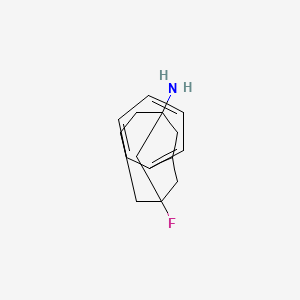

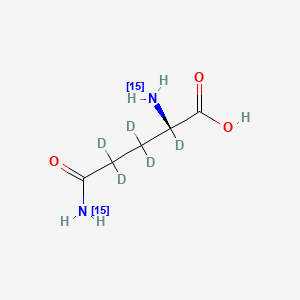
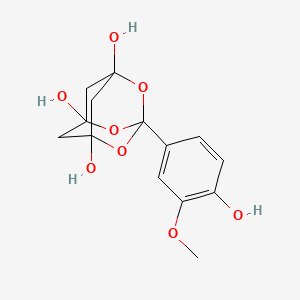
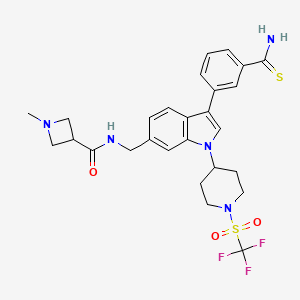
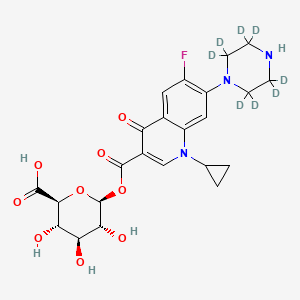

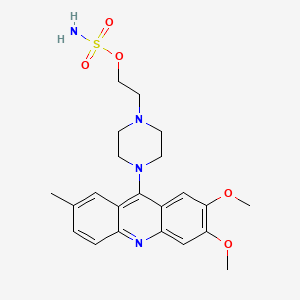
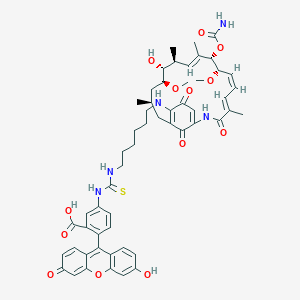
![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)


